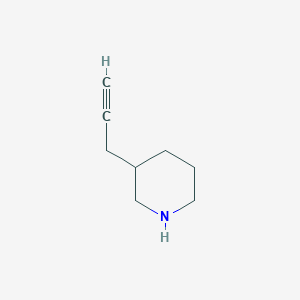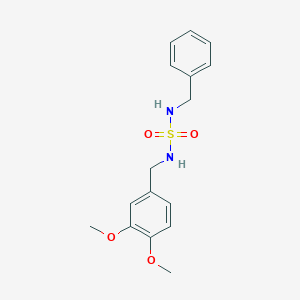
3-(Prop-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Prop-2-yn-1-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a prop-2-yn-1-yl group, which is a three-carbon alkynyl group . This compound is related to 1-(Prop-2-yn-1-yl)piperidine, which has a molecular weight of 123.2 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-yl)pyridin-2-amines has been used for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring and a three-carbon alkynyl group. The compound has a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds involving 3-(Prop-2-yn-1-yl)piperidine have been synthesized and evaluated for their antimicrobial activity. Notably, certain derivatives have shown good antimicrobial activity against both bacterial and fungal strains. These derivatives include (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and related compounds, whose structures were confirmed by various spectroscopic methods (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Method for Synthesis
A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a closely related compound, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be efficiently prepared for large-scale production (Smaliy et al., 2011).
Synthesis, Characterization, and Biological Studies
A new series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized and characterized. Their structural elucidation was confirmed by various techniques, and they were screened for in vitro antimicrobial activity. Some of these compounds exhibited better activity against selected bacterial and fungal strains (Sundararajan et al., 2015).
Anticancer Activity
Research has been conducted on derivatives of this compound for their anticancer effects. Specifically, (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives were synthesized and found to possess antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Crystal Structure Analysis
The crystal structures of derivatives involving this compound have been analyzed, revealing the chair conformation of piperidine rings and providing insights into their molecular structure and interactions (Wan et al., 2015).
Future Directions
The future directions for research on “3-(Prop-2-yn-1-yl)piperidine” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, these compounds could be of interest in the development of new drugs .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to induce cell cycle arrest and apoptotic cell death in candida auris . This suggests that the compound may interact with cellular components involved in cell cycle regulation and apoptosis.
Mode of Action
Some alkynylpiperidines can act as irreversible inhibitors of oxidases by binding to their active sites. This suggests that 3-(Prop-2-yn-1-yl)piperidine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives have been associated with the disruption of plasma membrane integrity in candida auris . This implies that the compound may affect pathways related to membrane stability and function.
Result of Action
Piperidine derivatives have been associated with cell cycle arrest and apoptotic cell death in candida auris . This suggests that the compound may have similar effects on cells.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, piperine, a piperidine derivative, has been shown to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and others
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Properties
IUPAC Name |
3-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-5-3-6-9-7-8/h1,8-9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDXYQGBZFAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567062-48-9 |
Source


|
| Record name | 3-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2837628.png)
![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)


![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)
